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molecular formula C5H12N4OS B8407420 N-(4-hydrazino-4-oxobutyl)thiourea

N-(4-hydrazino-4-oxobutyl)thiourea

Cat. No. B8407420
M. Wt: 176.24 g/mol
InChI Key: XLEIOGRXSFZCKE-UHFFFAOYSA-N
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Patent
US09150561B2

Procedure details

Methyl 4-[(aminocarbothioyl)amino]butanoate (176.24 mg; 1.00 mmol; 1.00 eq.) (prepared from methyl 3-aminobutanoate, hydrochloride salt (Fluka), following procedure D) is dissolved in MeOH (10.00 ml). Hydrazine hydrate (2.97 ml; 48.89 mmol; 48.89 eq.) is added. The reaction mixture is stirred 5 hours under refux and overnight at RT. Solvents are evaporated. The resulting oil is dissolved in MeOH and EtOH is added. A white product precipitates. It is filtrated and washed with EtOH, affording N-(4-hydrazino-4-oxobutyl)thiourea (128.5 mg; 72.91%). HPLC, Rt: 6.50 min (purity: 86.9%).
Quantity
176.24 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH:4][CH2:5][CH2:6][CH2:7][C:8]([O:10]C)=O)=[S:3].O.[NH2:13][NH2:14]>CO>[NH:13]([C:8](=[O:10])[CH2:7][CH2:6][CH2:5][NH:4][C:2]([NH2:1])=[S:3])[NH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
176.24 mg
Type
reactant
Smiles
NC(=S)NCCCC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.97 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred 5 hours under refux and overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents are evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil is dissolved in MeOH
ADDITION
Type
ADDITION
Details
EtOH is added
CUSTOM
Type
CUSTOM
Details
A white product precipitates
FILTRATION
Type
FILTRATION
Details
It is filtrated
WASH
Type
WASH
Details
washed with EtOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(N)C(CCCNC(=S)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 128.5 mg
YIELD: PERCENTYIELD 72.91%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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